Acide 2-acétamido-3-méthoxypropanoïque

Vue d'ensemble

Description

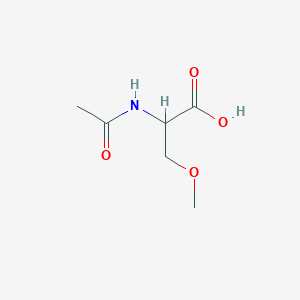

2-Acetamido-3-methoxypropanoic acid is an organic compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol It is a derivative of propanoic acid, featuring an acetamido group and a methoxy group attached to the carbon chain

Applications De Recherche Scientifique

2-Acetamido-3-methoxypropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the esterification of D-serine, followed by acetylation and methylation steps . The process typically involves the following steps:

Esterification: D-serine is esterified to form D-serine methyl ester.

Acetylation: The ester is then treated with acetic anhydride in the presence of a solvent such as dichloromethane to yield 2-acetamido-3-hydroxypropanoic acid.

Methylation: The hydroxy group is methylated using methyl iodide in the presence of silver oxide and acetonitrile to produce 2-acetamido-3-methoxypropanoic acid.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-3-methoxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Mécanisme D'action

The mechanism of action of 2-acetamido-3-methoxypropanoic acid depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor of enzymes, influencing various metabolic processes. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lacosamide: An anticonvulsant drug with a similar structure, used in the treatment of epilepsy.

2-Acetamido-3-hydroxypropanoic acid: A precursor in the synthesis of 2-acetamido-3-methoxypropanoic acid.

Uniqueness

2-Acetamido-3-methoxypropanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties

Activité Biologique

2-Acetamido-3-methoxypropanoic acid (also known as (2R)-2-acetamido-3-methoxypropanoic acid) is an amino acid derivative with notable biological activities. This compound, with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol, has garnered interest due to its potential roles in neurotransmission and neuroprotection, particularly through interactions with glutamate receptors.

Chemical Structure and Properties

The structure of 2-acetamido-3-methoxypropanoic acid features:

- Acetamido Group : Contributes to its solubility and biological activity.

- Methoxy Group : Enhances stability and reactivity, influencing its interactions with biological molecules.

Research indicates that 2-acetamido-3-methoxypropanoic acid may act as a precursor to biologically active molecules, particularly in the context of neurotransmitter systems. Its interactions with N-methyl-D-aspartate (NMDA) receptors suggest a role in synaptic plasticity and cognitive functions, which are critical for memory and learning processes.

Neuroprotective Effects

Studies have shown that derivatives of 2-acetamido-3-methoxypropanoic acid can provide neuroprotective effects. For instance, compounds derived from this acid have demonstrated efficacy in models of epilepsy and pain management:

- Anticonvulsant Activity : In various seizure tests, derivatives exhibited significant protective effects with effective doses (ED50) ranging from 10 mg/kg to 15 mg/kg in animal models .

- Pain Modulation : In models of mechanical allodynia and formalin-induced pain, these compounds reduced pain responses significantly, indicating their potential as analgesics .

Interaction with Glutamate Receptors

The compound's interaction with glutamate receptors is crucial for its biological activity:

- NMDA Receptor Modulation : It enhances the binding of D-serine to NMDA receptors, which is essential for various neural functions including learning and memory .

Case Studies

Several studies highlight the compound's potential therapeutic applications:

- Seizure Models : In a study involving mice, the compound showed a protective effect against seizures induced by maximal electroshock (MES), demonstrating its anticonvulsant properties .

- Pain Response Studies : In rat models, treatment with derivatives of 2-acetamido-3-methoxypropanoic acid led to a significant reduction in pain responses during both acute and chronic phases of inflammation .

Comparative Analysis

To further understand the unique properties of 2-acetamido-3-methoxypropanoic acid compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Acetamido-3-methoxypropanoic acid | Contains acetamido and methoxy groups | Neuroprotective, NMDA receptor interaction |

| D-serine | Natural amino acid derivative | Modulates NMDA receptors, critical for memory |

| Lacosamide | Benzyl-substituted derivative | Anticonvulsant for epilepsy; pain relief |

Propriétés

IUPAC Name |

2-acetamido-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGNSKFWTZCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596465 | |

| Record name | N-Acetyl-O-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98632-99-6 | |

| Record name | N-Acetyl-O-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.